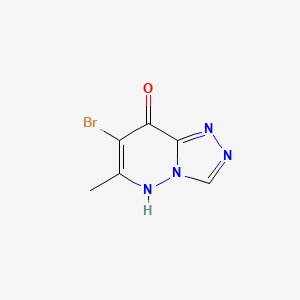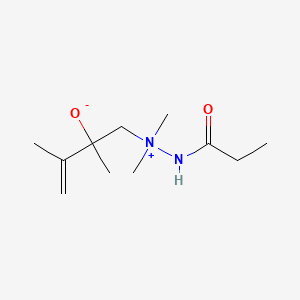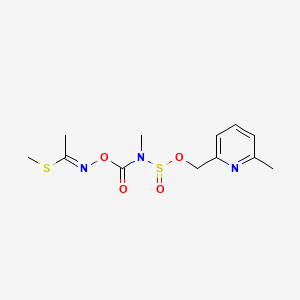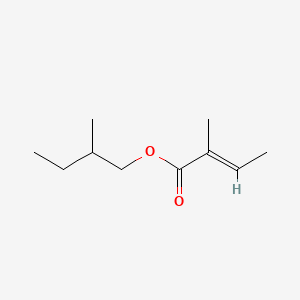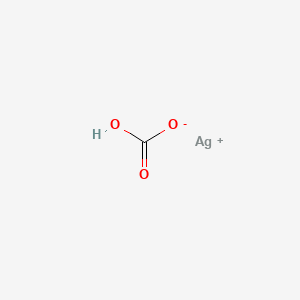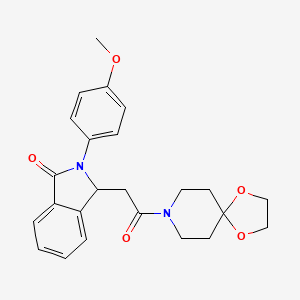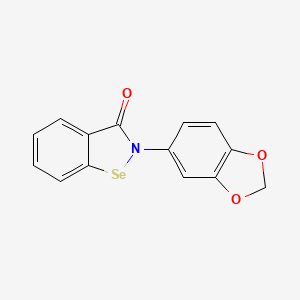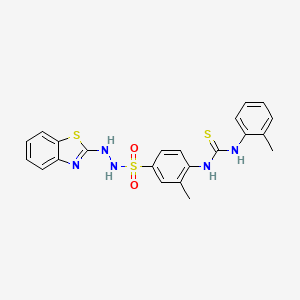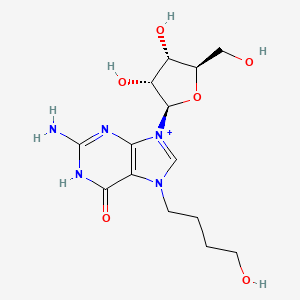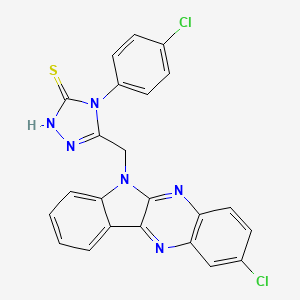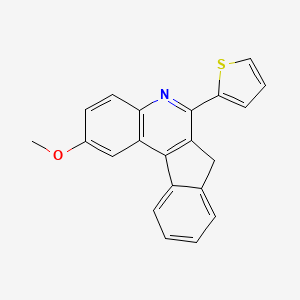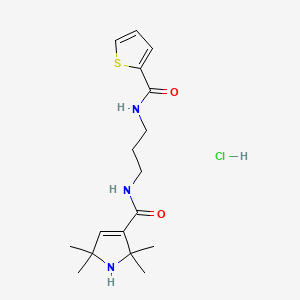
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, a carboxamide group, and a thienylcarbonyl moiety
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the thienylcarbonyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The thienylcarbonyl moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole ring and carboxamide group can interact with enzymes and receptors, modulating their activity. The thienylcarbonyl moiety may also play a role in binding to specific targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(4-((2-thienylcarbonyl)amino)butyl)-, monohydrochloride
These compounds share structural similarities but differ in the length and position of the thienylcarbonyl moiety, which can influence their chemical and biological properties .
Properties
CAS No. |
93823-72-4 |
|---|---|
Molecular Formula |
C17H26ClN3O2S |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-(thiophene-2-carbonylamino)propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-16(2)11-12(17(3,4)20-16)14(21)18-8-6-9-19-15(22)13-7-5-10-23-13;/h5,7,10-11,20H,6,8-9H2,1-4H3,(H,18,21)(H,19,22);1H |
InChI Key |
DUJPCDGQTQHWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC=CS2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


